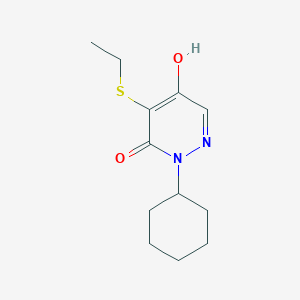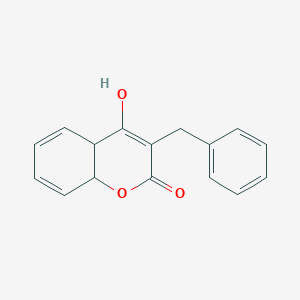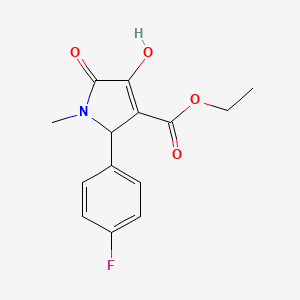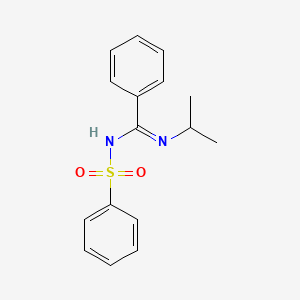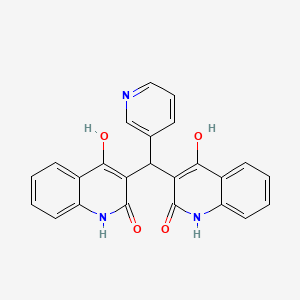
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone), also known as PMBQ, is a chemical compound that has gained significant attention in the field of scientific research. PMBQ belongs to the class of quinoline derivatives and has been reported to possess a wide range of biological activities.
作用机制
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) exerts its biological activities through multiple mechanisms of action. It has been reported to inhibit the activity of enzymes such as topoisomerase and DNA polymerase, which are crucial for the growth and replication of cancer cells. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has also been shown to modulate the expression of genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects:
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been reported to have numerous biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has also been reported to reduce the levels of reactive oxygen species, which are implicated in the development of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) is its broad-spectrum biological activities, which make it a potential candidate for the development of new drugs. However, the limitations of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) include its low solubility in water and its instability under certain conditions, which can affect its bioavailability and efficacy.
未来方向
For the research of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) include the development of new synthesis methods to improve the yield and purity of the compound. The investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) in vivo is also necessary to understand its efficacy and safety. Furthermore, the identification of the molecular targets of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) and the elucidation of its mechanism of action will provide insights into the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) is a promising compound that possesses a wide range of biological activities. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a potential candidate for the development of new drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) have been discussed in this paper. Further research is necessary to fully understand the potential of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) as a therapeutic agent.
合成方法
The synthesis of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) involves the reaction of 3-pyridinecarboxaldehyde with 4-hydroxy-2(1H)-quinolinone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone). The yield of 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of the catalyst used.
科学研究应用
3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 3,3'-(3-pyridinylmethylene)bis(4-hydroxy-2(1H)-quinolinone) has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-3-ylmethyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4/c28-21-14-7-1-3-9-16(14)26-23(30)19(21)18(13-6-5-11-25-12-13)20-22(29)15-8-2-4-10-17(15)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJMRTRHJNOSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CN=CC=C3)C4=C(C5=CC=CC=C5NC4=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Pyridin-3-ylmethanediyl)diquinoline-2,4-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)

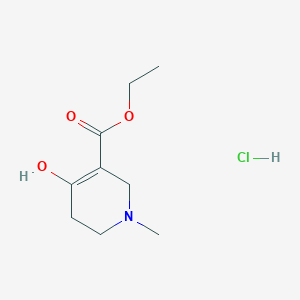
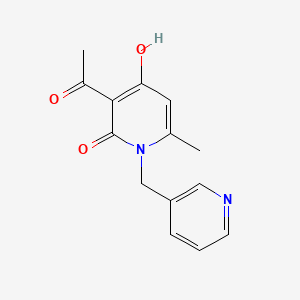
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
